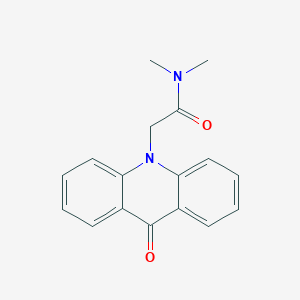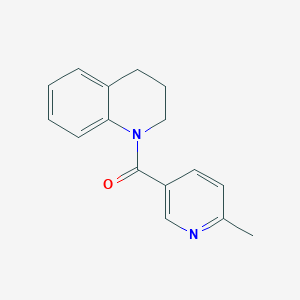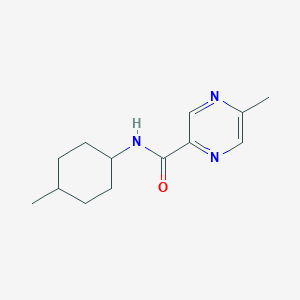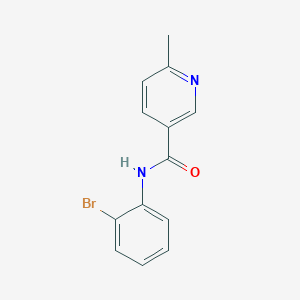
N-(3-ethynylphenyl)-4-(1,2,4-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)-4-(1,2,4-triazol-1-yl)benzamide, commonly known as ETPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPB belongs to a class of compounds known as triazole-based molecules, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of ETPB is not fully understood. However, it has been proposed that ETPB inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stability of many proteins, including those involved in cancer cell growth and survival. Inhibition of HSP90 activity by ETPB leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ETPB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ETPB has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ETPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. ETPB is also stable under physiological conditions, which makes it suitable for in vivo studies. However, ETPB has some limitations for lab experiments. It is a relatively new compound, and its safety and toxicity profiles have not been fully characterized. Additionally, the mechanism of action of ETPB is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of ETPB. One potential direction is to further investigate the mechanism of action of ETPB. Understanding how ETPB inhibits HSP90 activity may lead to the development of more potent and selective inhibitors of HSP90. Another future direction is to investigate the safety and toxicity profiles of ETPB. This will be important for the development of ETPB as a potential therapeutic agent. Finally, future studies should investigate the potential therapeutic applications of ETPB in other diseases, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, ETPB is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of ETPB has been optimized to yield high purity and high yield of the compound. ETPB has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. Although ETPB has some limitations for lab experiments, there are several future directions for the study of ETPB. Further investigation of the mechanism of action and potential therapeutic applications of ETPB may lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of ETPB involves the reaction of 3-ethynylphenylboronic acid with 4-(1,2,4-triazol-1-yl)benzoyl chloride in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction to form ETPB as the final product. This synthesis method has been optimized to yield high purity and high yield of ETPB.
Applications De Recherche Scientifique
ETPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in vitro and in vivo. ETPB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-13-4-3-5-15(10-13)20-17(22)14-6-8-16(9-7-14)21-12-18-11-19-21/h1,3-12H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNAPNLWVUAMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

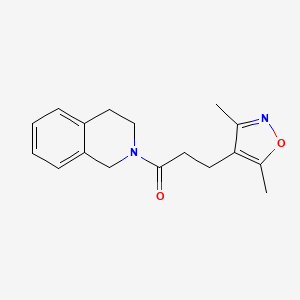
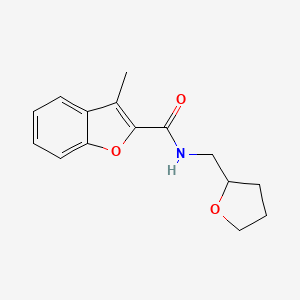
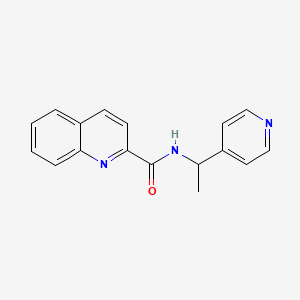
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
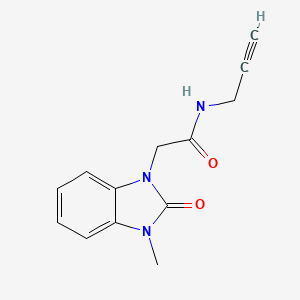
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
